molecular formula C8H16O2 B1314603 4-Methylheptanoic acid CAS No. 3302-03-2

4-Methylheptanoic acid

Cat. No.: B1314603
CAS No.: 3302-03-2
M. Wt: 144.21 g/mol
InChI Key: LXHFVSWWDNNDPW-UHFFFAOYSA-N
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Description

4-Methylheptanoic acid: is an organic compound with the molecular formula C8H16O2 . It belongs to the class of medium-chain fatty acids, which are characterized by an aliphatic tail containing between 4 and 12 carbon atoms. This compound is known for its weakly acidic properties and is commonly used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylheptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of 4-methylheptanoyl chloride. This process involves the reaction of 4-methylheptanoyl chloride with water in the presence of a catalyst, such as sulfuric acid, to yield this compound and hydrochloric acid as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 4-Methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce this compound derivatives.

    Reduction: Reduction reactions can convert it into 4-methylheptanol.

    Substitution: It can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

Scientific Research Applications

4-Methylheptanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methylheptanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA synthetase, which converts it into its active form, 4-methylheptanoyl-CoA. This active form can then participate in various metabolic pathways, including beta-oxidation and lipid biosynthesis .

Comparison with Similar Compounds

    Heptanoic acid: Similar in structure but lacks the methyl group at the fourth carbon.

    Octanoic acid: Has a longer carbon chain but similar chemical properties.

    4-Methylhexanoic acid: Similar structure but with one less carbon atom.

Uniqueness: 4-Methylheptanoic acid is unique due to the presence of the methyl group at the fourth carbon, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other medium-chain fatty acids and contributes to its specific applications in research and industry .

Properties

IUPAC Name

4-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHFVSWWDNNDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954632
Record name 4-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3302-03-2
Record name 4-Methylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLHEPTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C08QLN57SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can different isomers of 4-Methylheptanoic acid be separated and identified?

A2: Isomers of branched perfluorinated compounds, including those related to this compound like Perfluoro-4-methylheptanoic acid (P4FOA), can be effectively separated using Supercritical Fluid Chromatography coupled with Time-of-Flight Mass Spectrometry (SFC-TOF-MS) []. This technique leverages the distinct interactions of isomers with chiral stationary phases like Cellulose tris (4-methylbenzoate) under specific mobile phase conditions to achieve baseline separation and identification.

Q2: Are there established methods for the stereoselective synthesis of specific isomers of this compound derivatives?

A3: Yes, researchers have developed stereoselective approaches for synthesizing specific isomers of this compound derivatives. One method utilizes oxazaborolidine-mediated reduction of chiral 1-trimethylsilyl-1-alkyn-3-ones, followed by hydroboration []. This strategy allows for the controlled synthesis of either syn or anti 3-hydroxy 4-substituted carboxylic acids, including (3S,4S)-3-hydroxy-4-methylheptanoic acid, a constituent of the natural product permentin A.

Q3: What is the significance of this compound in the context of natural product chemistry?

A4: this compound and its derivatives are structurally related to components found in natural products. For instance, (3S,4S)-3-hydroxy-4-methylheptanoic acid is a building block of permentin A []. Additionally, research has identified 4-ethyloctanoic acid and this compound in natural sources like Roman chamomile, Parmesan cheese, and mutton adipose tissue [], highlighting their relevance in food chemistry and potentially contributing to characteristic flavors and aromas.

Q4: Are there analytical methods specifically designed for the chiral analysis of this compound?

A5: Yes, enantioselective gas chromatography (GC) methods have been developed for analyzing the chirality of this compound []. These methods utilize chiral stationary phases, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, to separate and quantify the different enantiomers present in a sample.

Q5: Beyond its presence in food, what other biological relevance does this compound hold?

A6: Research suggests a potential link between this compound and insect communication. Studies have identified this compound as a volatile compound emitted by burying beetles (Nicrophorus vespilloides) []. This finding suggests a possible role in chemical signaling and communication within this species.

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